molecular formula C12H11BF3NO4 B12060178 6-methyl-2-[2-(trifluoromethyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione

6-methyl-2-[2-(trifluoromethyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B12060178
M. Wt: 301.03 g/mol
InChI Key: OIKMMINKWLWBOQ-UHFFFAOYSA-N
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Description

6-methyl-2-[2-(trifluoromethyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of the trifluoromethyl group and the boron atom within the dioxazaborocane ring imparts distinctive properties to the compound, making it a valuable subject of study in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-[2-(trifluoromethyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of a boronic acid derivative with a suitable trifluoromethylated aromatic compound. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boronic acid derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of environmentally benign reagents and solvents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-[2-(trifluoromethyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form boronic acid derivatives.

    Reduction: Reduction reactions can convert the boron-containing ring into different boron-hydride species.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like organolithium or Grignard reagents are employed for substitution reactions.

Major Products Formed

    Oxidation: Boronic acid derivatives.

    Reduction: Boron-hydride species.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-methyl-2-[2-(trifluoromethyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-methyl-2-[2-(trifluoromethyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with various molecular targets and pathways. The boron atom within the dioxazaborocane ring can form reversible covalent bonds with nucleophilic sites in biomolecules, making it a valuable tool for studying enzyme mechanisms and protein interactions. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-2-[2-(trifluoromethyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione is unique due to the presence of both the boron atom and the trifluoromethyl group within the same molecule. This combination imparts distinctive chemical properties, such as enhanced reactivity and stability, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C12H11BF3NO4

Molecular Weight

301.03 g/mol

IUPAC Name

6-methyl-2-[2-(trifluoromethyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione

InChI

InChI=1S/C12H11BF3NO4/c1-17-6-10(18)20-13(21-11(19)7-17)9-5-3-2-4-8(9)12(14,15)16/h2-5H,6-7H2,1H3

InChI Key

OIKMMINKWLWBOQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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